1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a bromomethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(4-methyl-3-mercaptophenyl)propan-2-one. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and mercapto groups can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(4-bromomethylphenyl)ethanone: Similar structure but lacks the mercapto group.
1-Bromo-1-(4-methyl-3-mercaptophenyl)propan-2-one: Similar structure but lacks the bromomethyl group.
1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |
InChI Key |
QTGNNOYPUCYSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)S)Br |
Origin of Product |
United States |
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